
2,7-Difluoro-2,7-dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Difluoro-2,7-dimethyloctane is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-2,7-dimethyloctane typically involves the fluorination of 2,7-dimethyloctane. One common method includes the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. For example, diethyl adipate can be reacted with methyllithium to form an intermediate, which is then fluorinated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Difluoro-2,7-dimethyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated or non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,7-Difluoro-2,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,7-Difluoro-2,7-dimethyloctane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. For example, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyloctane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione: Contains more fluorine atoms and different functional groups, leading to distinct applications and reactivity.
3,5-Difluoro-2,4,6-trinitroanisole: A highly fluorinated compound with different structural features and applications.
Uniqueness
2,7-Difluoro-2,7-dimethyloctane is unique due to its specific fluorination pattern and the presence of two methyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
828282-57-1 |
|---|---|
Fórmula molecular |
C10H20F2 |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
2,7-difluoro-2,7-dimethyloctane |
InChI |
InChI=1S/C10H20F2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-8H2,1-4H3 |
Clave InChI |
HISJCEVQZLDMMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


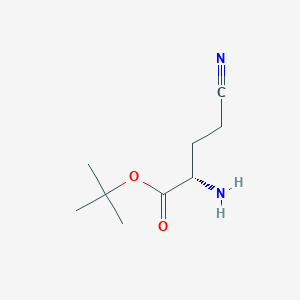
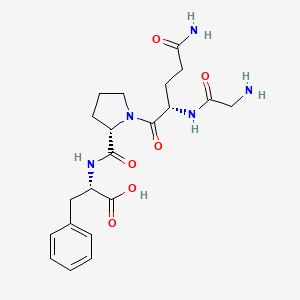
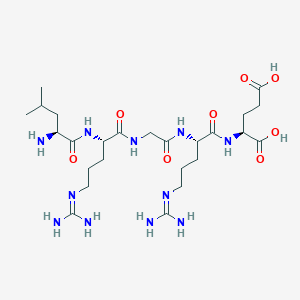
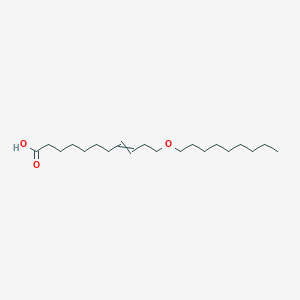
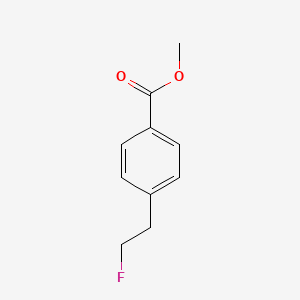
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)

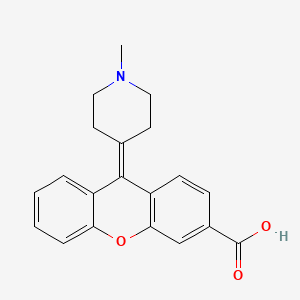
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
